Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the formation of the pyrrole ring followed by esterification. One common method involves the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumes.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to its complex structure, which includes a pyrrole ring and multiple functional groups
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17(20)12-15-11-16(18(21)23-5-2)13(3)19(15)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
ZDXOSHFHFCPOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.